Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)
Description
Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI) This compound is a sodium salt of a phosphoric acid diester, featuring two distinct ester groups:
- Mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester: A complex polycyclic aromatic system with fused isoindole and isoquinoline rings, likely contributing to biological interactions or catalytic activity.
The sodium counterion improves solubility in polar solvents, making it suitable for aqueous formulations.
Properties
Molecular Formula |
C28H21NNaO6P |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
sodium;benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) phosphate |
InChI |
InChI=1S/C28H22NO6P.Na/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18;/h2-13,15,17H,14,16H2,1H3,(H,32,33);/q;+1/p-1 |
InChI Key |
PSOVPQYKBDYKJN-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)([O-])OCC6=CC=CC=C6.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The ester group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phosphoric acid ester group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The benz[5,6]isoindolo[2,1-b]isoquinoline core can interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The target compound’s isoindolo-isoquinolinyl group distinguishes it from simpler esters like sodium dibenzyl phosphate or butyl esters. This structural complexity may enhance binding to biological targets (e.g., enzymes, DNA) compared to aliphatic analogs . Mono(phenylmethyl) substitution provides intermediate lipophilicity relative to di-esters (e.g., di-tert-butyl phosphate, CAS 139392-99-7), which are more stable but less reactive .
Solubility and Reactivity: Sodium salts of phosphoric acid mono-esters (e.g., the target compound) exhibit higher aqueous solubility than di-esters, enabling use in biological systems. For example, sodium dibenzyl phosphate is water-dispersible, whereas di-esters require organic solvents . The target compound’s polycyclic aromatic system may reduce solubility compared to linear alkyl esters (e.g., butyl ester), necessitating co-solvents for formulation .
For instance, docosanoic acid phenylmethyl ester (CAS 3150) demonstrated activity against Staphylococcus aureus in oleoresin extracts . Sodium salts of phosphoric acid esters are often used in drug delivery due to their ionic character, which improves bioavailability compared to neutral esters .
Industrial Relevance :
- Simpler sodium salts like butyl ester (EC 258-380-0) are widely used in coatings and adhesives, whereas the target compound’s niche structure may limit it to specialized applications (e.g., targeted therapeutics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
